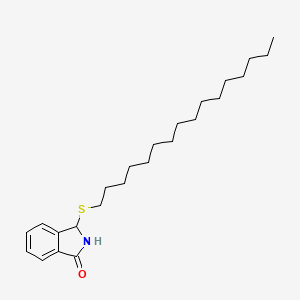
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound characterized by a hexadecylsulfanyl group attached to a dihydroisoindolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Formation of the Isoindolone Core: The isoindolone core can be synthesized through a cyclization reaction of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.
Introduction of the Hexadecylsulfanyl Group: The hexadecylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoindolone core with a hexadecylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the isoindolone core using reducing agents like lithium aluminum hydride.
Substitution: The hexadecylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated isoindolone derivatives.
Substitution: Isoindolone derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hexadecylsulfanyl group may facilitate membrane permeability, allowing the compound to reach intracellular targets. The isoindolone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Octadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with an octadecylsulfanyl group instead of hexadecylsulfanyl.
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-pyrrol-1-one: Similar structure with a pyrrol-1-one core instead of isoindolone.
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-thione: Similar structure with a thione group instead of a ketone.
Uniqueness
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of the hexadecylsulfanyl group and the isoindolone core. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
920300-41-0 |
|---|---|
Formule moléculaire |
C24H39NOS |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
3-hexadecylsulfanyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C24H39NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-27-24-22-19-16-15-18-21(22)23(26)25-24/h15-16,18-19,24H,2-14,17,20H2,1H3,(H,25,26) |
Clé InChI |
RNFHDVLCSGKSCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSC1C2=CC=CC=C2C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole)](/img/structure/B12615874.png)
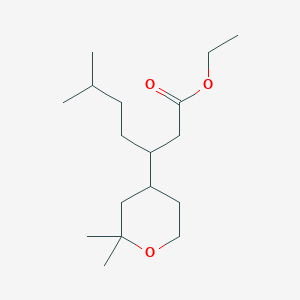
![2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12615885.png)
![2,2'-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12615886.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate](/img/structure/B12615891.png)
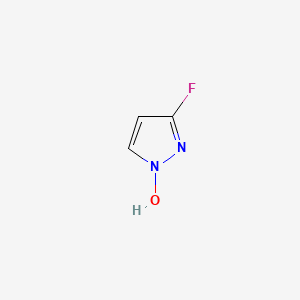

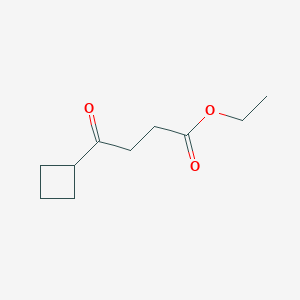
![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)
![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)
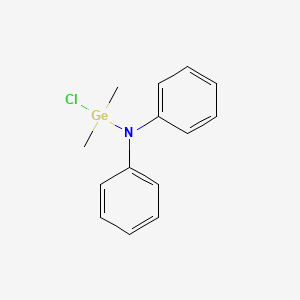
![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
